molecular formula C15H17N3O3S B2757414 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE CAS No. 701223-58-7

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE

Cat. No.: B2757414
CAS No.: 701223-58-7
M. Wt: 319.38
InChI Key: UTQHWCDUOQAYSY-UHFFFAOYSA-N
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Description

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE is an organic compound with a complex chemical structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique properties make it a valuable subject of study for various industrial and academic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl 4-methylbenzenesulfonamide. This intermediate is then reacted with pyridine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and composition .

Chemical Reactions Analysis

Types of Reactions

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenylsulfonamido)acetate
  • N-(4-methylphenyl)sulfonylglycine methyl ester
  • Methyl 2-(4-methylphenyl)sulfonylaminoacetate

Uniqueness

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE stands out due to its unique combination of a sulfonamide group and a pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQHWCDUOQAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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